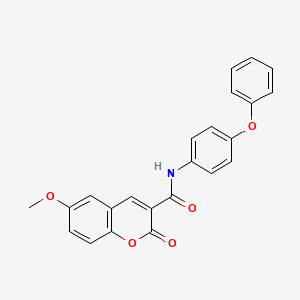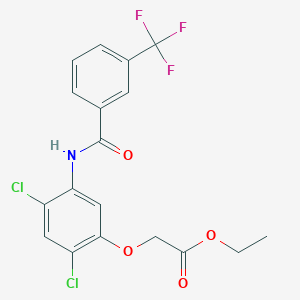
9-Boc-6-chloro-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Boc-6-chloro-9H-purine is a chemical compound that belongs to the purine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 9-position and a chlorine atom at the 6-position of the purine ring
作用機序
Target of Action
9-Boc-6-chloro-9H-purine is a derivative of 6-Chloropurine, which is known to have antitumor activities . The primary targets of 6-Chloropurine are pivotal enzymes involved in tumor growth and proliferation . .
Mode of Action
The mode of action of 6-Chloropurine involves its metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne . This metabolic pathway may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity
Biochemical Pathways
6-Chloropurine and its derivatives are known to affect various biochemical pathways involved in tumor growth and proliferation . .
Result of Action
Given its structural similarity to 6-chloropurine, it may also exhibit antitumor activities .
生化学分析
Biochemical Properties
It is known that 6-Chloropurine, a related compound, is a building block in chemical synthesis and is used in the preparation of 9-alkylpurines and 6-mercaptopurine It is plausible that 9-Boc-6-chloro-9H-purine may have similar properties and roles in biochemical reactions
Cellular Effects
It is known that 6-Chloropurine has antitumor activities It is possible that this compound may have similar effects on various types of cells and cellular processes
Molecular Mechanism
It is known that 6-Chloropurine exerts its effects at the molecular level through its metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne . This may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity . It is plausible that this compound may have a similar mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that 6-Chloropurine is involved in the metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-6-chloro-9H-purine typically involves the protection of the purine nitrogen at the 9-position with a Boc group, followed by chlorination at the 6-position. One common method involves the reaction of 6-chloropurine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-Boc-6-chloro-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products
Nucleophilic Substitution: The major products are 6-substituted purine derivatives, depending on the nucleophile used.
Deprotection: The major product is 6-chloro-9H-purine.
科学的研究の応用
9-Boc-6-chloro-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active purine derivatives, which are investigated for their potential therapeutic properties.
Chemical Biology: It is used in the study of purine metabolism and the development of purine-based probes for biological assays.
Organic Synthesis: It acts as an intermediate in the synthesis of complex purine analogs used in drug discovery and development.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the Boc protecting group and is more reactive towards nucleophilic substitution.
9-Boc-6-fluoro-9H-purine: Similar structure but with a fluorine atom instead of chlorine, which can influence its reactivity and biological activity.
9-Boc-6-bromo-9H-purine: Contains a bromine atom, which is a better leaving group than chlorine, making it more reactive in substitution reactions.
Uniqueness
9-Boc-6-chloro-9H-purine is unique due to the presence of both the Boc protecting group and the chlorine atom. The Boc group provides stability and protection during synthetic transformations, while the chlorine atom allows for selective nucleophilic substitution, enabling the synthesis of a wide range of purine derivatives.
特性
IUPAC Name |
tert-butyl 6-chloropurine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-5-14-6-7(11)12-4-13-8(6)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWAZOEDABXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851165-38-3 |
Source


|
| Record name | tert-butyl 6-chloro-9H-purine-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2869624.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2869631.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)


![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)

![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
